4-Chlorophenethylmagnesium bromide
CAS No.: 36159-18-9
Cat. No.: VC3872501
Molecular Formula: C8H8BrClMg
Molecular Weight: 243.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36159-18-9 |
|---|---|
| Molecular Formula | C8H8BrClMg |
| Molecular Weight | 243.81 g/mol |
| IUPAC Name | magnesium;1-chloro-4-ethylbenzene;bromide |
| Standard InChI | InChI=1S/C8H8Cl.BrH.Mg/c1-2-7-3-5-8(9)6-4-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 |
| Standard InChI Key | SJDUMBMHHUTCLK-UHFFFAOYSA-M |
| SMILES | [CH2-]CC1=CC=C(C=C1)Cl.[Mg+2].[Br-] |
| Canonical SMILES | [CH2-]CC1=CC=C(C=C1)Cl.[Mg+2].[Br-] |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
4-Chlorophenylmagnesium bromide belongs to the class of Grignard reagents, with the molecular formula C₆H₄BrClMg and a molecular weight of 215.76 g/mol . The compound’s structure features a magnesium atom bonded to a bromine atom and a 4-chlorophenyl group, rendering it highly reactive toward electrophilic substrates. Its IUPAC name, magnesium; chlorobenzene; bromide, reflects this arrangement.
Key Properties:
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Appearance: Typically supplied as a 1M solution in tetrahydrofuran (THF)/toluene .
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Flash Point: −21°C, necessitating careful handling to avoid ignition .
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Solubility: Reacts vigorously with protic solvents (e.g., water, alcohols) but is stable in anhydrous ethers like THF.
Synthesis and Industrial Production
Laboratory-Scale Preparation
The compound is synthesized via the reaction of 4-chlorobromobenzene with magnesium metal in an anhydrous ether solvent under inert atmosphere:
Critical Parameters:
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Solvent Purity: Moisture or oxygen contamination leads to side reactions (e.g., hydrolysis to 4-chlorophenol).
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Temperature Control: Exothermic reactions require cooling to maintain 0–5°C during reagent addition .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance safety and yield. Key steps include:
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Magnesium Activation: Pre-treated magnesium turnings ensure consistent reactivity.
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Halide Feedstock: 4-Chlorobromobenzene is preferred over chloride analogs due to faster reaction kinetics.
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Quality Control: Final solutions are standardized via titration to verify molarity and purity .
Applications in Organic Synthesis
Carbon-Carbon Bond Formation
The reagent’s primary use lies in nucleophilic additions to carbonyl groups, enabling the synthesis of alcohols, ketones, and carboxylic acid derivatives. For example, in a patented method, it participates in a catalytic coupling reaction to produce 4-(4-chlorophenyl)cyclohexyl-1-carboxylic acid, a potential pharmaceutical intermediate :
Optimized Conditions:
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Catalyst: Transition metal catalysts (e.g., Ni or Pd complexes) improve coupling efficiency .
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Molar Ratios: A 1:1.5–3 ratio of substrate to Grignard reagent maximizes yield .
Polymer and Material Science Applications
Recent studies highlight its role in modifying silicon surfaces. Anodic decomposition of the reagent on hydrogen-terminated silicon electrodes generates polyphenylene layers, which exhibit enhanced electronic properties for semiconductor applications.
Comparative Analysis with Related Reagents
vs. Phenylmagnesium Bromide
| Parameter | 4-Chlorophenylmagnesium Bromide | Phenylmagnesium Bromide |
|---|---|---|
| Electrophilicity | Reduced (Cl electron withdrawal) | Higher |
| Stability | Comparable | Comparable |
| Typical Yield | 85–90% | 90–95% |
vs. 4-Fluorophenyl Analogs
The chlorine substituent offers superior leaving-group potential in subsequent functionalization steps compared to fluorine, making it preferable in multi-step syntheses.
Recent Advances and Future Directions
Catalytic Asymmetric Reactions
Emerging methodologies employ chiral ligands to induce enantioselectivity in Grignard additions, expanding access to optically active intermediates .
Green Chemistry Initiatives
Efforts to replace THF with biodegradable solvents (e.g., 2-methyltetrahydrofuran) aim to reduce environmental impact without compromising reactivity.
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